Protodeltonin
Description
Molecular Formula and Stereochemistry
Protodeltonin possesses the molecular formula C₅₁H₈₄O₂₃, indicating a large organic molecule with substantial oxygen content primarily attributed to its extensive glycosylation. The molecular weight has been precisely determined to be 1065.20 daltons, with some sources reporting slight variations to 1065.1989 daltons, reflecting the high precision of modern analytical techniques. The compound's Chemical Abstracts Service registry number is 94992-08-2, providing a unique identifier for this specific molecular entity.
The stereochemical complexity of this compound is remarkable, featuring 31 defined stereocenters out of 31 total stereocenters, indicating complete stereochemical definition of the molecule. This absolute stereochemistry designation reflects the sophisticated three-dimensional arrangement of atoms within the molecular structure. The compound exhibits optical activity, though the specific optical rotation values are not uniformly reported across analytical sources. The extensive stereochemical complexity arises from both the steroid backbone configuration and the multiple sugar moieties attached to the core structure.
Detailed nuclear magnetic resonance spectroscopic analysis has provided complete proton and carbon-13 spectral assignments for this compound, confirming its structural identity through comprehensive two-dimensional nuclear magnetic resonance techniques. The spectroscopic data reveals the presence of multiple hydroxyl groups, methyl substituents, and glycosidic linkages that contribute to the overall molecular complexity. The stereochemical assignments have been established through a combination of one-dimensional proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, and advanced two-dimensional nuclear magnetic resonance methodologies.
Properties
CAS No. |
94992-08-2 |
|---|---|
Molecular Formula |
C51H84O23 |
Molecular Weight |
1065.2 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C51H84O23/c1-20(19-66-45-39(61)37(59)34(56)29(16-52)69-45)8-13-51(65)21(2)32-28(74-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)68-48-44(73-46-40(62)36(58)33(55)22(3)67-46)42(64)43(31(18-54)71-48)72-47-41(63)38(60)35(57)30(17-53)70-47/h6,20-22,24-48,52-65H,7-19H2,1-5H3/t20-,21+,22+,24+,25-,26+,27+,28+,29-,30-,31-,32+,33+,34-,35-,36-,37+,38+,39-,40-,41-,42+,43-,44-,45-,46+,47+,48-,49+,50+,51?/m1/s1 |
InChI Key |
RPYHJEFMMXMMHG-JXGUMFEUSA-N |
SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)OC1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |
Other CAS No. |
62751-68-2 |
Origin of Product |
United States |
Preparation Methods
High-Speed Countercurrent Chromatography (HSCCC)
HSCCC has emerged as a cornerstone for purifying this compound due to its high resolution and scalability. A two-phase solvent system comprising n-hexane:n-butanol:water (3:7:10 v/v/v) in reversed-phase mode effectively separates furostanol saponins, including this compound, from complex matrices. In one study, this method achieved a recovery of 67.1 mg of methyl this compound from 500 mg of D. villosa extract, with a purity exceeding 95%. A subsequent normal-phase HSCCC step using chloroform:methanol:isopropanol:water (10:6:1:4 v/v/v/v) further resolved spirostanol derivatives, though this compound predominantly elutes in the initial furostanol-rich fraction.
Table 1: HSCCC Solvent Systems for this compound Purification
| Phase Mode | Solvent Ratio (v/v/v/v) | Target Compounds | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Reversed-phase | 3:7:10 (Hex:But:Water) | Furostanol saponins | 13.4 | 95.2 |
| Normal-phase | 10:6:1:4 (Chl:MeOH:IPA:Water) | Spirostanol saponins | 6.3 | 91.8 |
Column Chromatography
Silica gel and reversed-phase (C18) column chromatography remain widely used for intermediate purification. The butanol-soluble fraction is subjected to gradient elution with chloroform-methanol-water (32:8:1 v/v/v), yielding this compound-enriched fractions. In D. zingiberensis, this approach achieved a 2.8% yield of this compound with 96.6% extraction efficiency when coupled with enzymatic pretreatment using PEG-modified cellulase. Size-exclusion chromatography using Sephadex LH-20 further enhances purity, particularly for removing polysaccharide contaminants.
Analytical Characterization and Validation
High-Performance Liquid Chromatography (HPLC)
HPLC with evaporative light scattering detection (ELSD) is the gold standard for quantifying this compound. A C18 column (250 × 4.6 mm, 5 μm) with acetonitrile-water (75:25 v/v) mobile phase at 1.0 mL/min provides baseline separation, retention time (tR) = 12.7 min, and linearity (R² = 0.999) over 0.1–50 μg/mL.
Structural Elucidation via Spectroscopic Methods
Nuclear magnetic resonance (NMR) spectroscopy confirms this compound’s structure: ¹H-NMR (500 MHz, CD3OD) δ 5.36 (1H, brs, H-6), 4.90 (1H, d, J = 7.5 Hz, H-1 of Glc), 1.08 (3H, s, H-27). ESI-MS exhibits a quasi-molecular ion at m/z 1065.21 [M+H]⁺, consistent with the molecular formula C51H84O23.
Optimization of Extraction and Purification
Response Surface Methodology (RSM)
RSM optimizes critical parameters such as solvent volume, temperature, and catalyst dosage. For enzymatic hydrolysis prior to extraction, a central composite design revealed optimal conditions: cellulase concentration 2.5% (w/v), pH 5.0, and temperature 50°C, enhancing this compound yield by 12.9% compared to acid hydrolysis.
Table 2: RSM-Optimized Parameters for this compound Extraction
| Factor | Optimal Value | Effect on Yield (%) |
|---|---|---|
| Ethanol volume (mL) | 6.38 | +8.2 |
| Reaction time (h) | 6.30 | +7.5 |
| Temperature (°C) | 100 | +9.1 |
Solid Acid Catalysis
SiO2–SO3H catalysts derived from phosphorus tailings enable greener production by replacing mineral acids in saponin alcoholysis. At 100°C, 0.54 g catalyst in 6.38 mL ethanol achieves 2.45% diosgenin yield, indirectly improving this compound recovery by minimizing degradation.
Challenges and Industrial Scalability
Despite advances, this compound preparation faces hurdles:
-
Low Natural Abundance : this compound constitutes <0.3% of dried rhizomes, necessitating large biomass inputs.
-
Solvent Consumption : HSCCC requires >1 L solvent per run, raising environmental concerns.
-
Thermal Instability : Prolonged heating above 100°C degrades this compound into Δ3,5-deoxytigogenin.
Future directions include immobilized enzyme reactors for continuous hydrolysis and microwave-assisted extraction to reduce processing time .
Chemical Reactions Analysis
Types of Reactions
Protodeltonin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved pharmacological properties.
Common Reagents and Conditions
Common reagents used in the chemical reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound .
Major Products Formed
The major products formed from the chemical reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often tested for their efficacy in inhibiting cancer cell growth, improving anticoagulation, and other therapeutic applications .
Scientific Research Applications
Anticancer Properties
Protodeltonin has been studied for its ability to inhibit cancer cell proliferation. Research indicates that it induces cytotoxicity in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function, leading to apoptosis. It specifically targets pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways, which are crucial for cell survival and proliferation .
Hepatoprotective Effects
Studies have demonstrated that this compound exhibits hepatoprotective effects against oxidative stress induced by hydrogen peroxide in liver cell lines (HepG2). It has been shown to increase glutathione levels and decrease intracellular ROS generation, suggesting its potential as a therapeutic agent for liver diseases .
Anti-inflammatory Activity
As a steroidal saponin, this compound also possesses anti-inflammatory properties. It has been investigated for its role in modulating inflammatory responses in various biological systems, making it a candidate for treating conditions characterized by chronic inflammation .
Industrial Applications
Pharmaceutical Development
this compound is utilized as a precursor in the synthesis of other steroidal saponins and derivatives. Its unique chemical structure allows for modifications that enhance biological activity, making it valuable in pharmaceutical research and development . The compound's diverse biological activities have led to its exploration in drug formulation for various therapeutic applications.
Agricultural Uses
In agriculture, this compound is being researched for its potential role in plant defense mechanisms. Its interaction with other plant metabolites may contribute to enhanced resistance against pests and diseases, promoting sustainable agricultural practices .
Table 1: Summary of Key Research Findings on this compound
Mechanism of Action
Protodeltonin exerts its effects primarily through the induction of apoptosis in cancer cells. It mediates mitochondrial apoptosis, generates reactive oxygen species, and modulates signaling pathways such as the Akt and mitogen-activated protein kinase pathways . These mechanisms contribute to its ability to inhibit cancer cell proliferation and induce cell death.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Protodeltonin belongs to the furostanol saponin class, which serves as biosynthetic precursors to spirostanol saponins (e.g., dioscin, deltonin). Below is a comparison with key analogs:
Structural Similarities and Differences
| Compound | Type | Key Structural Features | Source Plants |
|---|---|---|---|
| This compound | Furostanol | 22-OH furostane + glucosyl-rhamnosyl chain | D. zingiberensis, D. villosa |
| Protodioscin | Furostanol | 22-OH furostane + glucosyl-rhamnosyl (varied linkage) | D. villosa, D. opposita |
| Pseudoprotodioscin | Furostanol | Isomeric glycosylation pattern vs. protodioscin | D. villosa |
| Deltonin | Spirostanol | Spiroketal ring at C-22, derived from this compound | D. zingiberensis |
| Deltoside | Furostanol | Structural isomer of this compound | D. parviflora |
Key Notes:
Functional Comparison: Bioactivity Profiles
Hepatoprotective Activity
A 2018 study compared the ability of D. villosa-derived saponins to mitigate H₂O₂-induced oxidative stress in HepG2 cells :
Table 1: Restoration of Glutathione (GSH) Levels at 50 µM
| Compound | GSH Level Increase (%) |
|---|---|
| This compound | 34% |
| Protodioscin | 27% |
| Pseudoprotodioscin | 22% |
| Methyl protobioside | 16% |
| Huangjiangsu A | 15% |
Table 2: Reduction of Intracellular ROS Generation at 50 µM
| Compound | ROS Reduction (%) |
|---|---|
| This compound | 87% |
| Protodioscin | 80% |
| Methyl protobioside | 79% |
| Pseudoprotodioscin | 67% |
| Huangjiangsu A | 42% |
Key Findings :
Anti-Thrombotic Activity
This compound is a major component (14–26%) of total steroidal saponins (TSS) from D. zingiberensis, which showed:
- In vitro : 25% inhibition of ADP-induced platelet aggregation at 129.4 mg/kg .
- In vivo : 84% reduction in thrombus size in rat models .
Compared to other TSS components:
Anti-Proliferative Effects
- This compound : Inhibits proliferation of human and murine cancer cell lines (e.g., colon C26) via caspase-3/9 activation and Bcl-2/Bax modulation .
- Zingiberensis Saponin (ZS) : Shows comparable cytotoxicity to doxorubicin but operates through distinct apoptotic pathways .
- Protodioscin : Demonstrates broader anti-cancer activity but lower potency in hepatic cell models compared to this compound .
Pharmacokinetic and Stability Considerations
- Stability : this compound is stable at -20°C for 3 years in powder form but degrades in solvents within 1 month at -20°C .
Biological Activity
Protodeltonin, a steroidal saponin derived from Dioscorea zingiberensis, has garnered attention for its diverse biological activities, particularly in pharmacology and toxicology. This article compiles recent research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound is classified as a furostanol-type steroidal glycoside with the molecular formula . Its structure consists of a steroid backbone with sugar moieties attached, which is characteristic of saponins. The compound exhibits anti-proliferative properties and has been studied for its potential therapeutic applications.
Biological Activities
1. Anti-Proliferative Effects
Research has indicated that this compound possesses significant anti-proliferative activity against various cancer cell lines. In vitro studies have shown that it can inhibit cell growth effectively, making it a candidate for further investigation in cancer therapy .
2. Hepatoprotective Activity
A study examining the hepatoprotective effects of compounds from Dioscorea villosa demonstrated that this compound could protect liver cells (HepG2) from oxidative stress induced by hydrogen peroxide (H2O2). The study reported that pretreatment with this compound increased cell viability and reduced intracellular reactive oxygen species (ROS) generation, highlighting its potential as a therapeutic agent for liver diseases .
3. Hypoglycemic Effects
In animal models, this compound has shown hypoglycemic effects. A study involving Dioscorea deltoidea extracts indicated that bioactive metabolites, including this compound, significantly reduced blood glucose levels in diabetic rats. The mechanisms involved include normalization of carbohydrate metabolism and reduction in total cholesterol levels .
The biological activities of this compound can be attributed to its ability to interact with various cellular pathways:
- Antioxidant Activity : By reducing ROS levels, this compound protects cells from oxidative damage.
- Regulation of Metabolic Pathways : It appears to modulate enzymes involved in carbohydrate metabolism, which contributes to its hypoglycemic effects.
- Cell Cycle Arrest : In cancer cells, this compound induces cell cycle arrest, leading to inhibited proliferation .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Hepatoprotective Effects
In a controlled laboratory setting, HepG2 cells were treated with varying concentrations (10–50 μM) of this compound prior to exposure to H2O2. Results indicated a concentration-dependent increase in cell viability and a marked decrease in oxidative stress markers compared to untreated controls .
Case Study 2: Antidiabetic Potential
In another study using streptozotocin-induced diabetic rats, administration of extracts containing this compound resulted in significant reductions in blood glucose levels (46–51% decrease) and improvements in lipid profiles. These findings suggest that this compound may serve as a complementary treatment for managing diabetes .
Q & A
Q. How can researchers establish baseline physicochemical properties of Protodeltonin to guide experimental design?
Methodological Answer: Begin with spectroscopic (e.g., NMR, IR) and chromatographic techniques (HPLC, GC-MS) to characterize purity, stability, and functional groups. Use differential scanning calorimetry (DSC) for thermal stability analysis. Cross-validate results with X-ray crystallography for structural confirmation. Ensure protocols align with reproducibility standards by documenting variables like solvent systems and temperature gradients .
Q. What experimental frameworks are optimal for assessing this compound’s in vitro bioactivity?
Methodological Answer: Employ dose-response assays (e.g., cell viability assays, enzyme inhibition studies) using standardized cell lines or recombinant proteins. Include positive and negative controls to isolate this compound-specific effects. Use factorial designs to test interactions with cofactors or inhibitors, and apply ANOVA for statistical validation .
Q. How should researchers design pilot studies to evaluate this compound’s pharmacokinetic parameters?
Methodological Answer: Use rodent models to measure absorption, distribution, metabolism, and excretion (ADME). Apply LC-MS/MS for quantitative analysis of plasma concentrations. Optimize sampling intervals based on half-life predictions from preliminary data. Validate assays against reference standards to minimize variability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported mechanisms of action for this compound across studies?
Methodological Answer: Conduct systematic meta-analyses to identify confounding variables (e.g., assay conditions, impurity profiles). Use knock-out/knock-in models or CRISPR interference to isolate target pathways. Validate findings with orthogonal methods, such as surface plasmon resonance (SPR) for binding affinity confirmation .
Q. How can researchers optimize synthetic pathways for this compound derivatives with enhanced specificity?
Methodological Answer: Apply computational chemistry (e.g., molecular docking, QSAR models) to predict structural modifications. Validate synthetic routes via iterative cycles of retrosynthesis and spectroscopic characterization. Assess regioselectivity and stereochemical outcomes using chiral HPLC or X-ray diffraction .
Q. What statistical approaches address variability in this compound’s efficacy data across heterogeneous biological systems?
Methodological Answer: Use mixed-effects models to account for intersubject variability. Apply Bayesian hierarchical modeling to integrate prior data and reduce overfitting. Validate robustness via bootstrapping or sensitivity analyses .
Methodological and Analytical Considerations
Q. How should researchers design controls to distinguish this compound’s direct effects from off-target interactions?
Methodological Answer: Include isogenic controls (e.g., gene-edited cell lines lacking the target receptor) and pharmacological inhibitors. Use label-free techniques like thermal shift assays or microscale thermophoresis (MST) to confirm target engagement .
Q. What criteria determine the validity of this compound’s proposed therapeutic thresholds in preclinical models?
Methodological Answer: Establish dose-ranging studies with NOAEL/LOAEL (No/Lowest Observed Adverse Effect Level) benchmarks. Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure with effect size. Validate translatability using humanized models or ex vivo tissue assays .
Data Presentation and Reproducibility
Q. How can researchers standardize reporting of this compound’s structural data to enhance reproducibility?
Methodological Answer: Adopt IUPAC guidelines for nomenclature and crystallographic data deposition (e.g., CCDC or PDB). Include raw spectral data (e.g., NMR peaks, HRMS traces) in supplementary materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for dataset sharing .
Q. What frameworks ensure ethical rigor in this compound studies involving animal or human-derived samples?
Methodological Answer: Follow institutional review board (IRB) protocols for informed consent and sample anonymization. Document compliance with ARRIVE (Animal Research: Reporting of In Vivo Experiments) or CONSORT (Clinical Trials) guidelines. Publish negative results to mitigate publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
